2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide
Description
The compound 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. A sulfanyl (-S-) linker connects the pyridine moiety to an acetamide backbone, which is further functionalized with a carbamothioylamino group attached to a 4-(trifluoromethoxy)phenyl ring. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated and sulfur-containing motifs .
Properties
IUPAC Name |
1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2S2/c17-11-5-8(15(18,19)20)6-24-13(11)31-7-12(28)26-27-14(30)25-9-1-3-10(4-2-9)29-16(21,22)23/h1-6H,7H2,(H,26,28)(H2,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFKMCRXQIKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide typically involves multiple steps. One common approach is to start with the preparation of the key intermediate, 3-Chloro-5-(trifluoromethyl)pyridine. This intermediate can be synthesized through the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
The next step involves the introduction of the sulfanylacetyl group to the pyridine intermediate. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions. Finally, the thiourea moiety is introduced through a reaction with 4-(trifluoromethoxy)phenyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl and thiourea groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Ring
Compound I-1 : 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Key Differences: The phenyl ring substituent is 2-(trifluoromethyl) instead of 4-(trifluoromethoxy). Lacks the carbamothioylamino group present in the target compound.
- The carbamothioylamino group (-NH-CS-NH-) in the target compound may enhance hydrogen-bonding interactions with biological targets, increasing binding affinity .
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Key Differences: Replaces the carbamothioylamino group with a 1,2,4-triazole ring substituted with a 4-fluorophenyl group.
- Fluorine substitution on the phenyl ring alters lipophilicity (logP) compared to the trifluoromethoxy group in the target compound .
Modifications in the Acetamide Backbone
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide
- Key Differences :
- Incorporates an indole ring fused to the pyridine, replacing the sulfanyl-acetamide linkage.
- The absence of a sulfanyl linker may alter conformational flexibility compared to the target compound.
Heterocyclic Sulfanyl Group Variations
2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- Key Differences: Features a 4-amino-1,2,4-triazole ring instead of the pyridine-carbamothioylamino system.
- Impact: The amino group on the triazole enhances hydrogen-bond donor capacity, which could improve target engagement in polar environments. The chloro-methylphenyl group increases steric bulk compared to the trifluoromethoxy phenyl group in the target compound .
NMR and MS/MS Profiling
- NMR Analysis :
- MS/MS Molecular Networking :
Tabulated Comparison of Key Properties
Biological Activity
The compound 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 439.21 g/mol. The structural components include:
- A pyridine ring substituted with a trifluoromethyl group and a chlorine atom .
- A sulfanyl group linking to an acetamide moiety.
- A trifluoromethoxy phenyl group that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClF₃N₂O₂S |
| Molar Mass | 439.21 g/mol |
| CAS Number | 321430-90-4 |
Biological Activity
Research has indicated that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds featuring pyridine and thioamide groups have been shown to possess antibacterial and antifungal activities.
- Anticancer effects : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfanyl group may facilitate interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The trifluoromethoxy group could enhance binding affinity to specific receptors, influencing signaling pathways involved in cell growth and apoptosis.
- Ion Channel Interaction : Similar compounds have shown effects on ion channels, which could contribute to their therapeutic effects in pain management and neurological disorders.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of thioamide derivatives found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
- Anticancer Studies : Research on pyridine-based compounds has revealed their ability to induce apoptosis in various cancer cell lines. For instance, derivatives targeting the TRPV1 channel have shown promise in reducing tumor growth in preclinical models .
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds indicated that they could modulate calcium currents, providing a basis for their potential use in treating neurological disorders such as epilepsy .
ADME-Tox Properties
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for evaluating the drug-likeness of new compounds:
- Absorption : Compounds similar to this one have shown favorable permeability across biological membranes.
- Metabolism : Studies suggest low metabolic instability, indicating potential for prolonged action within biological systems.
- Toxicity : Preliminary evaluations indicate low neurotoxicity and minimal hepatotoxic effects, making it a safer candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
